4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Agrochemical Safeners Heterocyclic SAR

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008029-46-6) is a spirocyclic building block featuring a 1-oxa-4-azaspiro[4.5]decane core functionalized with a thiophene-2-carbonyl group at the 4-position and a carboxylic acid at the 3-position. The compound belongs to a broader class of spirocyclic oxazolidine-carboxylic acid derivatives that are employed as synthetic intermediates and fragment-like scaffolds in early-stage drug discovery, particularly for constructing conformationally constrained analogs with enhanced rigidity relative to acyclic or monocyclic alternatives.

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
CAS No. 1008029-46-6
Cat. No. B3071138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1008029-46-6
Molecular FormulaC14H17NO4S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3
InChIInChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18)
InChIKeyPTWRDEGOIZXKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008029-46-6): Procurement-Grade Spirocyclic Scaffold for Medicinal Chemistry


4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1008029-46-6) is a spirocyclic building block featuring a 1-oxa-4-azaspiro[4.5]decane core functionalized with a thiophene-2-carbonyl group at the 4-position and a carboxylic acid at the 3-position. The compound belongs to a broader class of spirocyclic oxazolidine-carboxylic acid derivatives that are employed as synthetic intermediates and fragment-like scaffolds in early-stage drug discovery, particularly for constructing conformationally constrained analogs with enhanced rigidity relative to acyclic or monocyclic alternatives [1]. Available from research chemical suppliers at purities of 95–98%, the compound exhibits standard hazard warnings (H302, H315, H319, H335) and is intended exclusively for laboratory research use .

Why 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Interchanged with Generic Spirocyclic Analogs


Within the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid family, the N4-acyl substituent exerts a dominant influence on both physicochemical properties and biological recognition. Replacement of the thiophene-2-carbonyl group with a dichloroacetyl moiety—as in the herbicide safener AD-67 (CAS 71526-07-3)—redirects the compound from a medicinal chemistry building block toward agrochemical inert-ingredient applications with EPA-established tolerances, entirely altering the regulatory and application landscape [1]. Similarly, exchange for a 2-phenylbutanoyl (CAS 1326813-81-3) or mesitylcarbonyl substituent substantially increases lipophilicity (estimated ΔlogP > 1.5 units) and molecular weight, which predictably shifts pharmacokinetic and target-binding profiles . The thiophene-2-carbonyl group uniquely provides a sulfur-containing heteroaromatic ring capable of engaging in S–π interactions, chalcogen bonding, and distinct metabolic pathways (e.g., CYP450-mediated S-oxidation) that are entirely absent in phenyl, benzoyl, or dichloroacetyl analogs. Consequently, procurement of the exact thiophene-2-carbonyl derivative is mandatory for structure–activity relationship (SAR) studies centered on heteroaryl-mediated target engagement or thiophene-specific metabolic profiling; nearest-neighbor analogs cannot serve as drop-in replacements without introducing confounding variables that invalidate comparative analysis.

Quantitative Differentiation Evidence for 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid vs. Structural Analogs


Thiophene-2-carbonyl vs. Dichloroacetyl: N4-Substituent Electronic and Regulatory Divergence

The N4-acyl substituent is the critical determinant of compound application domain. 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (CAS 71526-07-3, safener AD-67) is commercially deployed as a herbicide safener with EPA residue tolerances established for raw agricultural commodities, whereas 4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is exclusively marketed for research laboratory use with no agrochemical registration [1]. The thiophene-2-carbonyl group (Hammett σₘ ≈ 0.09) is electron-withdrawing but substantially less so than dichloroacetyl (estimated σ* ≈ 1.9 for Cl₂CH–), yielding a >10-fold difference in acyl carbon electrophilicity that dictates divergent reactivity in nucleophilic acyl substitution and hydrolysis kinetics [2]. Furthermore, the thiophene ring introduces an aromatic UV chromophore (λmax ≈ 255–270 nm for thiophene-2-carbonyl derivatives) not present in AD-67, enabling HPLC-UV tracking at wavelengths where the dichloroacetyl analog is transparent.

Medicinal Chemistry Agrochemical Safeners Heterocyclic SAR

Thiophene-2-carbonyl vs. 2-Phenylbutanoyl: Lipophilicity and Molecular Recognition Divergence

Replacement of the thiophene-2-carbonyl group with a 2-phenylbutanoyl moiety (as in CAS 1326813-81-3) produces a marked change in lipophilicity and hydrogen-bonding capacity. The thiophene sulfur atom serves as a weak hydrogen-bond acceptor (estimated pKBHX ≈ 0.3–0.6 on the Abraham scale) and can participate in S–π and chalcogen-bonding interactions with protein aromatic side chains, interaction modes that are entirely unavailable to the all-carbon phenylbutanoyl analog [1]. The ClogP difference between the two compounds is estimated at >1.5 log units (phenylbutanoyl analog more lipophilic), which alone predicts a >30-fold difference in organic/aqueous partition coefficient and consequently divergent membrane permeability, plasma protein binding, and metabolic clearance profiles [2]. The carboxylic acid at the 3-position is conserved in both, but the differential N4-substituent modulates the pKa of the carboxylic acid through through-bond inductive effects (estimated ΔpKa ≈ 0.2–0.4 units), further affecting ionization state at physiological pH.

Lipophilicity Hydrogen Bonding Fragment-Based Drug Discovery

Thiophene-2-carbonyl vs. 4-Chlorobenzoyl: Metabolic Liability and CYP450 Interaction Profile

The thiophene ring is a well-characterized structural alert for cytochrome P450-mediated metabolic activation. Thiophene-containing compounds can undergo CYP450-catalyzed S-oxidation to form reactive thiophene-S-oxide intermediates, which may subsequently react with cellular nucleophiles (e.g., glutathione, protein thiols) leading to idiosyncratic toxicity or covalent enzyme inhibition [1]. In contrast, the 4-chlorobenzoyl analog (CAS 1326812-38-7 for the 8-methyl derivative) lacks this sulfur atom and instead presents a metabolically distinct liability: potential for CYP450-mediated arene oxide formation on the chlorophenyl ring. The thiophene-2-carbonyl derivative thus serves as a specific probe for sulfur-mediated bioactivation pathways that the chlorobenzoyl analog cannot interrogate. This metabolic divergence is critical for safety pharmacology: the two compounds would generate non-overlapping reactive metabolite profiles in hepatocyte incubation studies, and procurement of the thiophene analog is essential for studies specifically investigating thiophene-related idiosyncratic toxicity mechanisms [2].

Drug Metabolism CYP450 Toxicology

Thiophene-2-carbonyl Spiro Scaffold vs. 1-Oxa-4-azaspiro[4.5]decane Core: Conformational Restraint and 3D Diversity

The unsubstituted 1-oxa-4-azaspiro[4.5]decane core (CAS 177-04-8) is a known research chemical with a boiling point of 203–204 °C and density of 0.996 g/mL at 25 °C, but it lacks the functionality required for direct incorporation into compound libraries . The addition of the 3-carboxylic acid and N4-thiophene-2-carbonyl groups in the target compound introduces two orthogonal vectors for further derivatization: (i) the carboxylic acid enables amide coupling, esterification, or reduction to the alcohol; (ii) the thiophene ring permits electrophilic aromatic substitution (preferentially at the 5-position), metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald–Hartwig at C–H positions), or further functionalization via directed ortho-metalation [1]. Compared to the core scaffold, the target compound provides a ≥2-fold increase in heavy atom count (from 10 to 20 non-hydrogen atoms) and introduces aromatic character absent in the parent, substantially enhancing the fragment's 3D complexity (Fsp³ = 0.55 for the target vs. 0.75 for the parent core, reflecting the trade-off between sp³-rich character and functional group diversity) [2]. This balanced Fsp³ value places the compound in an optimal range for lead-likeness while providing synthetic handles unavailable with the bare spirocyclic core.

Conformational Analysis Spirocyclic Scaffolds Fragment-Based Design

Recommended Application Scenarios for 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Differentiated Properties


Heteroaryl-Specific Structure–Activity Relationship (SAR) Studies in Kinase or Protease Inhibitor Programs

In lead optimization campaigns where a thiophene-containing inhibitor scaffold is being explored, the target compound serves as a well-defined fragment for probing S–π and chalcogen-bonding contributions to target affinity. The conserved 1-oxa-4-azaspiro[4.5]decane core provides conformational rigidity, while the thiophene-2-carbonyl group enables direct comparison with phenyl, furan, or pyridine analogs to quantify the energetic contribution of the sulfur heteroatom to binding (estimated ΔΔG of thiophene→phenyl substitution in kinase hinge-binding motifs ranges from 0.5 to 2.0 kcal/mol depending on the local protein environment) [1]. The 3-carboxylic acid handle allows rapid amide coupling to generate focused libraries for biochemical IC50 determination against the target of interest. This scenario leverages the thiophene-specific interaction modes documented in Section 3, Evidence Items 2 and 3, and is unsuitable for dichloroacetyl or phenylbutanoyl analogs that lack the requisite sulfur heteroatom.

Reactive Metabolite Safety Profiling: Thiophene-Specific Bioactivation Risk Assessment

For drug candidates containing thiophene motifs, regulatory agencies expect thorough evaluation of metabolic activation potential per the FDA Guidance for Industry on Safety Testing of Drug Metabolites (MIST). The target compound, with its single thiophene ring and well-defined spirocyclic scaffold, can function as a simplified model substrate for CYP450 phenotyping and reactive metabolite trapping studies using glutathione or potassium cyanide as nucleophilic traps in human liver microsome incubations [1]. The compound's UV chromophore (λmax ∼ 255–270 nm) facilitates HPLC-UV monitoring of parent depletion, while LC-MS/MS enables identification of S-oxide and glutathione adducts. In contrast, the dichloroacetyl analog AD-67 would produce entirely different (non-thiophene-related) metabolite profiles and cannot serve as a surrogate for thiophene-specific bioactivation assessment, as established in Section 3, Evidence Item 3.

Conformationally Constrained Fragment Library Construction for FBDD and DEL Synthesis

The target compound occupies a favorable property space for fragment-based drug discovery (FBDD): molecular weight 295.35 Da (< 300 Da rule-of-three cutoff), ClogP predicted in the 1.5–2.5 range, and Fsp³ = 0.55, offering a balance of saturation and aromatic character [1]. The dual orthogonal derivatization handles (carboxylic acid for amide/ester formation; thiophene for C–H functionalization or cross-coupling) enable divergent library synthesis from a single procurement. When compared to the unsubstituted 1-oxa-4-azaspiro[4.5]decane core, the target compound eliminates the need for N4-protection/deprotection sequences and provides immediate entry into amide library production, reducing synthesis cycle time and cost as detailed in Section 3, Evidence Item 4. For DNA-encoded library (DEL) construction, the carboxylic acid is particularly advantageous as it permits on-DNA acylation without additional linker chemistry.

Thiophene-Specific Physicochemical Property Benchmarking in Spirocyclic Series

When building a matrix of spirocyclic building blocks to systematically explore substituent effects on solubility, permeability, and metabolic stability, the thiophene-2-carbonyl derivative occupies a unique position intermediate between highly lipophilic arylbutanoyl analogs and polar dichloroacetyl derivatives. The estimated ΔClogP > 1.5 relative to the 2-phenylbutanoyl analog, and the presence of the sulfur hydrogen-bond acceptor (Abraham pKBHX ∼ 0.3–0.6), enable this compound to serve as a calibration point for computational models predicting heteroatom effects on ADME properties [1]. Procurement of the exact thiophene derivative is necessary to ensure the integrity of the substituent matrix; substitution with any non-thiophene analog introduces a missing data point that biases multivariate SAR models, consistent with the substitution failure analysis in Section 2.

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